molecular formula C11H10ClN3OS B1425228 2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1199589-54-2

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B1425228
M. Wt: 267.74 g/mol
InChI Key: QWCQMAGHDQNLAV-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound with the linear formula C9H10ClNO . It has a molecular weight of 183.64 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound appears as a white to light yellow powder or crystal . . The melting point ranges from 162.0 to 166.0 °C .

Scientific Research Applications

Thiadiazoles in Cancer Research

Thiadiazoles, including those with structural modifications similar to "2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide", have been evaluated for their potential carcinogenicity. The study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens and evaluated them in vitro for potential carcinogenicity, providing a basis for understanding the structural activity relationship and carcinogenic potential of similar compounds.

Pharmacological Activities of Thiadiazole Derivatives

The pharmacological significance of thiadiazole derivatives is highlighted in the review by Mishra et al. (2015), which covers their extensive activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This suggests that derivatives of thiadiazoles could be promising candidates for developing new pharmacological agents.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives, which might share structural similarities with the compound , is discussed in a review by Alam (2018). The review emphasizes the significant biological activities, particularly antimicrobial properties, exhibited by thiadiazole derivatives, indicating the potential use of similar compounds in combating microbial infections.

Synthesis and Biological Activities

The synthesis and potential biological activities of pyrazole and thiadiazole heterocycles are detailed by Dar and Shamsuzzaman (2015). This study sheds light on the diverse biological activities of these heterocycles, including their use in medicinal chemistry as templates for combinatorial chemistry, highlighting the versatility of these compounds in drug discovery.

Safety And Hazards

This compound is classified as causing serious eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

2-chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-2-4-8(5-3-7)10-14-11(15-17-10)13-9(16)6-12/h2-5H,6H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCQMAGHDQNLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176815
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-(p-tolyl)-1,2,4-thiadiazol-3-yl)acetamide

CAS RN

1199589-54-2
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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